5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Description

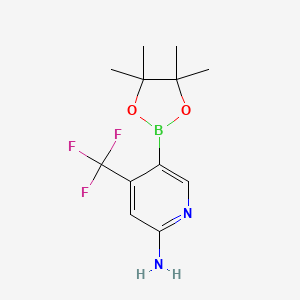

Chemical Structure: The compound features a pyridine ring with three key substituents:

- Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4.

- Trifluoromethyl group (-CF₃) at position 4.

- Amino group (-NH₂) at position 2.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNBKJSRXQDYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726165 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-57-4 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traceless Borylation of Amino-Substituted Pyridines

Iridium-catalyzed traceless borylation enables direct installation of boronate esters onto pyridine scaffolds while eliminating amino groups. For 4-(trifluoromethyl)pyridin-2-amine derivatives, this method achieves regioselective borylation at the 5-position.

-

Reagents : [Ir(OMe)(COD)]₂ (1 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (2 mol%), pinacolborane (HBPin, 1.5 equiv).

-

Conditions : Substrate (1 equiv) is combined with precatalyst and ligand under nitrogen. The mixture is stirred at 80°C for 12–24 hours.

-

Workup : Purification via silica gel chromatography yields the boronate ester.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 83% (for analogous substrates) |

| Regioselectivity | Exclusive 5-position borylation |

| Substrate Scope | Requires amino or bromo groups at 2-position |

This method avoids pre-functionalization but demands careful ligand selection to suppress side reactions.

Suzuki-Miyaura Cross-Coupling

Boronate Ester Installation via Palladium Catalysis

Suzuki-Miyaura coupling replaces halogen atoms with boronate esters using palladium catalysts. For 5-bromo-4-(trifluoromethyl)pyridin-2-amine precursors, this method offers high efficiency.

-

Reagents : 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv).

-

Conditions : Reaction in dioxane at 90°C for 12 hours under nitrogen.

-

Workup : Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity | >95% (by HPLC) |

| Limitations | Requires stoichiometric B₂Pin₂ |

This method is scalable but depends on brominated precursors, which may require multi-step synthesis.

Nucleophilic Substitution with Boron Reagents

Displacement of Chlorine with Pinacol Boronate

Chloropyridine derivatives undergo nucleophilic substitution with boron nucleophiles under basic conditions.

-

Reagents : 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, pinacolborane, Na₂CO₃.

-

Conditions : Microwave heating at 120°C for 1 hour in DMSO.

-

Workup : Dilute with DCM, filter, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Reaction Time | 1–2 hours |

| Solvent | DMSO (polar aprotic) |

This approach is rapid but limited by substrate availability and competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Iridium-Catalyzed | 83 | High | High | Moderate |

| Suzuki-Miyaura | 85 | N/A | Moderate | High |

| Nucleophilic | 70 | Moderate | Low | Low |

Insights :

-

Iridium catalysis excels in regioselectivity but suffers from expensive ligands.

-

Suzuki-Miyaura is optimal for scalability but requires halogenated precursors.

-

Nucleophilic substitution is cost-effective but less efficient.

Synthetic Challenges and Optimization

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding pyridine N-oxide.

Substitution Reactions:

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine involves its ability to participate in various chemical reactions, such as coupling and substitution reactions. The boronate ester group plays a crucial role in these reactions by acting as a nucleophile or an electrophile, depending on the reaction conditions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 402960-38-7)

- Key Differences :

- Heterocyclic Core : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).

- Substituents : Lacks the trifluoromethyl group.

- Impact: Reduced electron-withdrawing effects compared to -CF₃, leading to lower reactivity in cross-coupling reactions .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 944401-58-5)

- Key Differences :

- Substituent Position : -CF₃ at position 4 on pyrimidine.

- Impact: Similar electronic effects to the target compound but with altered steric and electronic profiles due to the pyrimidine core . Structural similarity score: 0.86 (vs. 0.89 for non-CF₃ pyrimidine analog) .

Pyridine-Based Isomers and Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 947249-01-6)

- Key Differences :

- -CF₃ Position : At position 3 instead of 4.

- Molecular weight and formula identical to the target compound, but distinct NMR profiles (e.g., δ 8.50 ppm for H-6 in the target vs. δ 8.25 ppm in the isomer) .

N-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 35)

- Key Differences :

- Substituent : Cyclopropylmethyl group replaces -CF₃.

- Boronic Ester Position : At pyridine position 4.

- Impact :

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 23)

Other Heterocyclic Derivatives

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

- Key Differences :

- Additional Substituents : Fluorine atoms at positions 2 and 5.

- Impact: Enhanced metabolic stability and oxidative resistance due to fluorine’s electronegativity . Potential steric hindrance in coupling reactions .

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Comparative Data Table

Research Findings and Implications

- Reactivity : The -CF₃ group in the target compound enhances electrophilicity at the boron center, improving Suzuki-Miyaura coupling yields compared to methyl or unprotected amine analogs .

- Biological Activity : Trifluoromethyl-substituted pyridines show higher selectivity in kinase inhibition due to strong hydrophobic interactions .

- Safety : The target compound’s hazard profile (H319: eye irritation) is more severe than methyl-substituted analogs, necessitating stringent handling protocols .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, including its antibacterial activity, mechanism of action, and structure-activity relationships (SAR).

The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The molecular formula is with a molecular weight of 244.10 g/mol. Its CAS number is 754214-56-7.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BN2O |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 754214-56-7 |

| Purity | ≥95% |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the same class. For instance, compounds with similar structural features have demonstrated significant activity against various bacterial strains.

- Mechanism of Action : The antibacterial action is often attributed to the inhibition of bacterial enzymes such as DNA gyrase and topoisomerases. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, disrupting their function.

- Case Study : A study evaluated the antibacterial effects of several trifluoromethylated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with smaller substituents exhibited enhanced activity compared to those with bulkier groups. For example, a derivative showed an MIC (Minimum Inhibitory Concentration) similar to that of chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyridine ring significantly affect biological activity:

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.

- Dioxaborolane Moiety : This functional group contributes to the compound's stability and reactivity in biological systems.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- In Vitro Studies : Compounds similar to this compound have been tested in vitro against various pathogens. Results show promising antibacterial activity with potential for further development into therapeutic agents .

- Toxicity Profile : Initial assessments indicate moderate toxicity levels in cell lines; however, further studies are required to establish safety profiles for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 4-(trifluoromethyl)-2-aminopyridine-5-boronic acid pinacol ester) with a boronic ester under Pd catalysis. Key conditions include:

- Catalyst : Pd(PPh₃)₄ (10 mol%) .

- Base : Na₂CO₃ (3.0 eq.) in a DME/H₂O (10:1) solvent system .

- Temperature : 150°C for 1 hour under microwave or reflux conditions .

- Critical Parameters : Ensure anhydrous conditions to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C4, boronic ester at C5) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~317.2 g/mol).

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What are the key challenges in optimizing Suzuki-Miyaura coupling yields for this compound?

- Data Contradictions : Conflicting reports on yields (e.g., 60–90%) may arise from:

- Catalyst Loading : Higher Pd concentrations (≥15 mol%) improve yields but increase metal contamination .

- Substrate Steric Effects : The trifluoromethyl group at C4 may hinder boronic ester activation .

- Mitigation Strategies :

- Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

- Pre-activate the boronic ester via Miyaura borylation .

Q. How does the trifluoromethyl group influence electronic and steric properties in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effect : The CF₃ group reduces electron density on the pyridine ring, slowing oxidative addition but stabilizing intermediates .

- Steric Hindrance : Ortho-substitution (C4-CF₃) may impede transmetalation steps. Computational studies (DFT) are recommended to model transition states .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.